Metergoline is a synthetic ergoline derivative [, , ] classified as a serotonin receptor antagonist with affinity for various 5-HT receptor subtypes [, , , , , , , ]. It is a potent inhibitor of prolactin secretion [, , , , , , , , , , , , ] and has been investigated for its potential therapeutic applications in various conditions, including hyperprolactinemia, amenorrhea, and lactation suppression. This analysis will focus solely on its research applications, excluding information related to drug use, dosage, or side effects.
Metergoline primarily acts as a serotonin receptor antagonist, exhibiting affinity for multiple 5-HT receptor subtypes, particularly 5-HT1 and 5-HT2 receptors [, , , , , , , ]. Its prolactin-lowering effect is attributed to its action on 5-HT receptors within the hypothalamus-pituitary axis [, , ]. While its primary mechanism involves serotonin receptor antagonism, some studies suggest potential dopaminergic effects contributing to its actions [, , ].
Metergoline is derived from ergot alkaloids and is specifically identified by the Chemical Abstracts Service number 17692-51-2. It is classified under the category of serotonin antagonists, which means it inhibits the action of serotonin at various serotonin receptors. This compound has been studied for its effects on neurotransmitter systems, particularly in relation to dopamine modulation in the hypothalamus .
The synthesis of metergoline has been explored through various methods. A notable approach involves hydrogenolysis, which is a process that uses hydrogen to cleave chemical bonds. In one synthesis method, metergoline undergoes hydrogenolysis to produce a labeling precursor that can be used in positron emission tomography (PET) imaging. The reaction was conducted under specific conditions with a high yield of the desired product .
The synthesis process typically includes:
Metergoline's molecular formula is , indicating it comprises carbon, hydrogen, nitrogen, and oxygen atoms. The compound exhibits polymorphism, existing in at least two distinct crystal forms (polymorphs I and II).
The structural analysis employs techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray diffraction to elucidate the arrangement of atoms within these polymorphs.
Metergoline participates in several chemical reactions that are significant for its application in medicinal chemistry:
Metergoline primarily acts as a serotonin receptor antagonist. By blocking serotonin receptors, it modulates neurotransmitter activity in the brain:
Metergoline exhibits several notable physical and chemical properties:
Metergoline has diverse scientific applications:
Metergoline, chemically designated as benzyl N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]carbamate (C₂₅H₂₉N₃O₂), is a semisynthetic ergot alkaloid first developed in the mid-20th century. Its discovery emerged from systematic structural modifications of lysergic acid derivatives aimed at enhancing receptor selectivity and reducing the vasoconstrictive liabilities associated with natural ergot compounds like ergotamine. Metergoline (initially coded FI-6337) was among several ergoline derivatives investigated for their neuropharmacological potential, distinguished by its unique carbamate substitution at the 8β position [2] [8].
Early pharmacological profiling in the 1960s–1970s revealed metergoline’s potent prolactin-lowering effects, leading to its initial clinical use in Europe under trade names like Contralac (veterinary) and Liserdol (human medicine) for hyperprolactinemia and lactation suppression [2] [10]. Unlike first-generation ergot derivatives (e.g., bromocriptine), metergoline exhibited a broader monoaminergic receptor interaction profile, acting as a serotonin antagonist and dopamine partial agonist. This multifaceted activity sparked research into applications beyond endocrine disorders, including migraine prophylaxis and psychiatric conditions [1] [5].
Table 1: Structural and Functional Comparison of Metergoline with Select Ergot Alkaloids
Compound | Core Structure | Key Modifications | Primary Historical Use |
---|---|---|---|
Metergoline | Ergoline | 8β-benzylcarbamate | Hyperprolactinemia, migraine |
Ergotamine | Peptide ergot | Cyclol peptide at C8 | Migraine (vasoconstrictor) |
Bromocriptine | Ergoline | 2-bromo-α-ergocryptine | Parkinson’s, hyperprolactinemia |
Cabergoline | Ergoline | N,N-diethylcarbamoyl at C6 | Hyperprolactinemia |
Metergoline occupies a unique niche in neuropsychopharmacology due to its balanced, high-affinity interactions with both serotonergic (5-HT) and dopaminergic (DA) receptors. This dual engagement enables it to modulate interconnected neural pathways implicated in mood, cognition, psychosis, and neuroendocrine regulation, distinguishing it from more selective agents [2] [9].
Table 2: Receptor Affinity Profile of Metergoline
Receptor | Affinity (Ki, nM) | Action | Functional Consequence |
---|---|---|---|
5-HT₂A | 0.12–2.3 | Antagonist | Blocks hallucinogenic/psychotic effects |
5-HT₂C | 0.18–1.8 | Antagonist | Potential anxiolytic/antidepressant effects |
5-HT₇ | 6.4–6.5 | Antagonist | Modulates circadian rhythms & memory |
D₂ | Not fully quantified | Partial agonist | Inhibits prolactin release |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7